molecular formula C23H26BrN7O B11178385 4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine

4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine

Cat. No.: B11178385
M. Wt: 496.4 g/mol
InChI Key: CLONTIOIHKSBIK-UHFFFAOYSA-N
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Description

4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine is a synthetic organic compound characterized by its complex polycyclic structure and the presence of a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine typically involves multiple steps, including the formation of the hexazatetracyclo structure, the introduction of the bromophenyl group, and the attachment of the morpholine moiety. Common synthetic routes may include:

    Cyclization reactions: to form the hexazatetracyclo core.

    Bromination reactions: to introduce the bromophenyl group.

    Nucleophilic substitution reactions: to attach the morpholine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[87002,7

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the hexazatetracyclo core can influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[9-(3-chlorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    4-[2-[9-(3-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine: Similar structure with a fluorophenyl group.

Uniqueness

The presence of the bromophenyl group in 4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its chlorinated and fluorinated analogs.

Properties

Molecular Formula

C23H26BrN7O

Molecular Weight

496.4 g/mol

IUPAC Name

4-[2-[9-(3-bromophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine

InChI

InChI=1S/C23H26BrN7O/c24-18-5-3-4-17(14-18)21-27-22-25-15-29(9-8-28-10-12-32-13-11-28)16-30(22)23-26-19-6-1-2-7-20(19)31(21)23/h1-7,14,21H,8-13,15-16H2,(H,25,27)

InChI Key

CLONTIOIHKSBIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CN=C3NC(N4C5=CC=CC=C5N=C4N3C2)C6=CC(=CC=C6)Br

Origin of Product

United States

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